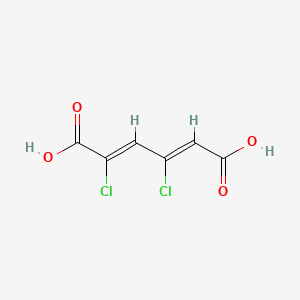
2,4-Dichloromuconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloromuconic acid is a dichloromuconic acid.
Applications De Recherche Scientifique
Environmental and Toxicological Research
Global Trends in 2,4-D Research : A scientometric review highlighted the rapid advancement in research on the toxicology and mutagenicity of 2,4-Dichlorophenoxyacetic acid (a related compound), with a focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly aquatic ones (Zuanazzi et al., 2020).
Binding to Liver Mitochondrial Protein : In vivo and in vitro studies demonstrate that 2,4-D can bind covalently to a specific protein in rat liver mitochondria, potentially related to alterations in mitochondrial function (Di Paolo et al., 2001).
Microbial Degradation
- Metabolism by Aspergillus niger : Research from 1964 shows that Aspergillus niger can degrade 2,4-Dichlorophenoxyacetic acid, indicating microbial pathways for the degradation of this compound (Faulkner & Woodcock, 1964).
Plant Metabolism
- Radioactive 2,4-D in Bean Plants : A study on the metabolism of radioactive 2,4-D in etiolated bean plants explored the impact of sugars and other chemicals on the translocation and metabolism of 2,4-D (Jaworski et al., 1955).
Water Pollution and Remediation
Removal from Polluted Water Sources : A qualitative review summarizes various methods for removing 2,4-D from contaminated aqueous systems, highlighting the challenges and efficiency levels of these methods (EvyAliceAbigail et al., 2017).
Electro-Biological Degradation : The degradation of 2,4-D in different systems, including electro-biological, was studied, revealing the kinetics and mechanisms involved (Jingli Zhang et al., 2013).
Molecular Action as an Herbicide
- Mode of Action : Insight into the molecular action mode of 2,4-D as an herbicide, focusing on physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).
Phytoremediation
- Enhancement by Bacterial Endophytes : A study describes the use of bacterial endophytes to enhance the phytoremediation of 2,4-D, demonstrating the benefits in terms of increased removal efficiency and reduced toxic residue levels in plants (Germaine et al., 2006).
Propriétés
Numéro CAS |
72945-11-0 |
|---|---|
Formule moléculaire |
C6H4Cl2O4 |
Poids moléculaire |
211 g/mol |
Nom IUPAC |
(2Z,4Z)-2,4-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(2-5(9)10)1-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-2-,4-1- |
Clé InChI |
FHXOPKKNGKBBKG-QEFWFIIXSA-N |
SMILES isomérique |
C(=C(/C=C(/C(=O)O)\Cl)\Cl)\C(=O)O |
SMILES |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
SMILES canonique |
C(=C(C=C(C(=O)O)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)


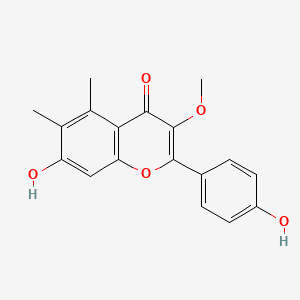
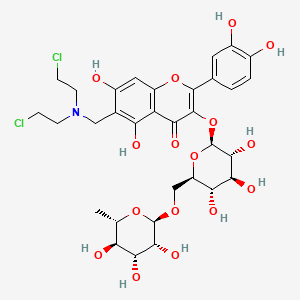
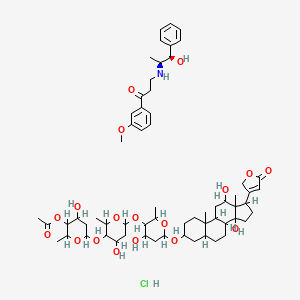
![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)
![2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1239491.png)
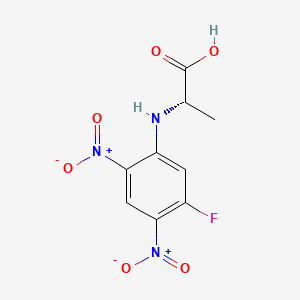
![(2R,3S)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B1239495.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B1239496.png)
![N-methyl-N-[4-[(Z)-2-quinolin-4-ylethenyl]phenyl]nitrous amide](/img/structure/B1239497.png)
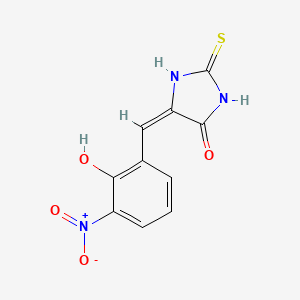
![2-Methoxy-4-[1-hydroxy-2-[2-methoxy-4-(1-propenyl)phenoxy]propyl]phenol](/img/structure/B1239499.png)
